Cas no 1194-45-2 (6-azaspiro2.5octane-5,7-dione)

6-Azaspiro[2.5]octane-5,7-dione is a bicyclic lactam compound featuring a spirocyclic structure, which confers unique steric and electronic properties. Its rigid framework makes it a valuable intermediate in organic synthesis, particularly for constructing complex heterocycles and peptidomimetics. The presence of both lactam and ketone functionalities enhances its reactivity, enabling selective transformations such as nucleophilic additions or ring-opening reactions. This compound is of interest in medicinal chemistry for its potential as a scaffold in drug discovery, offering opportunities for structural diversification. Its stability under standard conditions and compatibility with common reagents further underscore its utility in synthetic applications.
6-azaspiro2.5octane-5,7-dione structure
6-azaspiro2.5octane-5,7-dione structure
Product Name:6-azaspiro2.5octane-5,7-dione
CAS No:1194-45-2
MF:C7H9NO2
MW:139.151861906052
MDL:MFCD20728224
CID:164951
PubChem ID:53438844
Update Time:2025-06-08

6-azaspiro2.5octane-5,7-dione Chemical and Physical Properties

Names and Identifiers

    • 6-Azaspiro[2.5]octane-5,7-dione
    • 1,1-Cyclopropanediacetimide(7CI,8CI)
    • 6-azaspiro2.5octane-5,7-dione
    • Z1262692566
    • SCHEMBL19585725
    • 1194-45-2
    • CS-0077344
    • EN300-3202520
    • DTXSID10701551
    • BAA19445
    • MDL: MFCD20728224
    • Inchi: 1S/C7H9NO2/c9-5-3-7(1-2-7)4-6(10)8-5/h1-4H2,(H,8,9,10)
    • InChI Key: UTFUKFWLYMWWEI-UHFFFAOYSA-N
    • SMILES: O=C1CC2(CC(N1)=O)CC2

Computed Properties

  • Exact Mass: 139.063328530g/mol
  • Monoisotopic Mass: 139.063328530g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 188
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.1
  • Topological Polar Surface Area: 46.2Ų

6-azaspiro2.5octane-5,7-dione Pricemore >>

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Additional information on 6-azaspiro2.5octane-5,7-dione

Introduction to 6-azaspiro[2.5]octane-5,7-dione (CAS No. 1194-45-2)

6-azaspiro[2.5]octane-5,7-dione, identified by the Chemical Abstracts Service Number (CAS No.) 1194-45-2, is a heterocyclic compound that has garnered significant attention in the field of medicinal chemistry and pharmacology due to its unique structural framework and potential biological activities. This spirocyclic compound features a nitrogen atom integrated into a spirocyclic structure, combining a cyclohexane ring with an octane moiety, and is characterized by two ketone groups at the 5 and 7 positions. The presence of these functional groups makes it a versatile scaffold for the development of novel therapeutic agents.

The chemical structure of 6-azaspiro[2.5]octane-5,7-dione contributes to its distinctive chemical properties, including moderate solubility in organic solvents and reactivity that allows for further functionalization. This reactivity has been exploited in synthetic chemistry to derivatize the molecule into more complex structures with enhanced biological profiles. The nitrogen atom in the spirocyclic core introduces basicity, which can be leveraged to interact with acidic or polar moieties in biological targets, making it a promising candidate for drug design.

In recent years, there has been growing interest in spirocyclic compounds due to their potential to exhibit improved pharmacokinetic properties compared to linear or cyclic analogs. The rigid spirocyclic core can enhance binding affinity and reduce metabolic degradation, leading to longer half-lives and increased bioavailability. Additionally, the nitrogen-containing heterocycle often found in these compounds can contribute to favorable interactions with biological targets such as enzymes and receptors.

One of the most compelling aspects of 6-azaspiro[2.5]octane-5,7-dione is its potential as a lead compound for the development of new pharmaceuticals. Studies have demonstrated its utility in modulating various biological pathways, including enzyme inhibition and receptor binding. For instance, derivatives of this compound have shown promise in inhibiting certain kinases and proteases that are implicated in inflammatory and neoplastic processes. The ability to fine-tune the structure through strategic functionalization allows researchers to optimize potency, selectivity, and pharmacokinetic profiles.

The synthesis of 6-azaspiro[2.5]octane-5,7-dione typically involves multi-step organic reactions that construct the spirocyclic core while introducing the necessary ketone functionalities. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making it feasible to explore its pharmacological potential on a larger scale. Techniques such as transition-metal-catalyzed reactions and asymmetric synthesis have been particularly useful in achieving high yields and enantiopurity.

Recent research has also highlighted the role of 6-azaspiro[2.5]octane-5,7-dione in addressing unmet medical needs by targeting diseases with limited treatment options. For example, preclinical studies have indicated that certain derivatives exhibit anti-inflammatory properties comparable to existing therapeutics but with improved tolerability. Furthermore, the structural motif has been explored for its potential antiviral and anticancer activities, demonstrating its versatility as a pharmacological scaffold.

The development of novel drug candidates often involves rigorous testing to evaluate their safety and efficacy before they can be translated into clinical use. 6-azaspiro[2.5]octane-5,7-dione has undergone several preclinical studies to assess its pharmacological effects across different models. These studies have provided valuable insights into its mechanism of action and have identified potential therapeutic applications. The compound's ability to modulate key biological pathways makes it an attractive candidate for further investigation in clinical trials.

In conclusion,6-azaspiro[2.5]octane-5,7-dione (CAS No. 1194-45-2) represents a significant advancement in medicinal chemistry due to its unique structural features and promising biological activities. Its spirocyclic framework offers advantages in terms of stability and bioavailability, while its functional groups provide opportunities for further derivatization to develop novel therapeutics. As research continues to uncover new applications for this compound,6-azaspiro[2.5]octane-5,7-dione is poised to play a crucial role in addressing various medical challenges.

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